molecular formula C17H18FNO B2573705 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 477319-09-8

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2573705
CAS No.: 477319-09-8
M. Wt: 271.335
InChI Key: KGILTBYBJQDNRK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone is an organic compound that features a propanone backbone substituted with a 3,4-dimethylanilino group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylaniline and 4-fluorobenzaldehyde.

    Condensation Reaction: The 3,4-dimethylaniline undergoes a condensation reaction with 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further reduce the compound to form alcohols or amines using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylanilino)-1-phenyl-1-propanone: Similar structure but lacks the fluorine atom.

    3-(3,4-Dimethylanilino)-1-(4-chlorophenyl)-1-propanone: Similar structure with a chlorine atom instead of fluorine.

    3-(3,4-Dimethylanilino)-1-(4-bromophenyl)-1-propanone: Similar structure with a bromine atom instead of fluorine.

Uniqueness

3-(3,4-Dimethylanilino)-1-(4-fluorophenyl)-1-propanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGILTBYBJQDNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-09-8
Record name 3-(3,4-DIMETHYLANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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